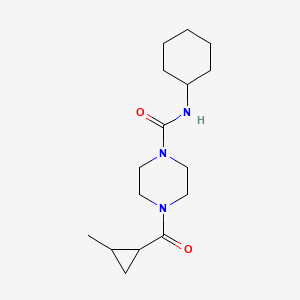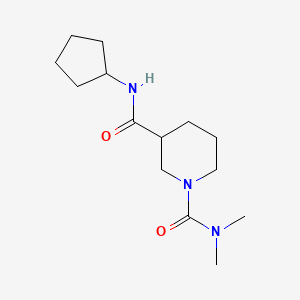
N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide, also known as DBF or 6,7-dihydroxy-2-phenyl-1-benzofuran-5-carboxamide, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. DBF has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide is not fully understood, but studies have suggested that it may act through a variety of pathways, including inhibition of cell signaling pathways, modulation of gene expression, and induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cellular signaling pathways. Additionally, studies have suggested that N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide may have a role in regulating glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
One advantage of N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide as a research tool is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, studies have suggested that N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide has low toxicity and is well-tolerated in animal models. However, one limitation of N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several areas of future research that could be explored with regards to N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide. One potential direction is to investigate the use of N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide as a therapeutic agent in cancer treatment, either alone or in combination with other drugs. Additionally, further studies could be conducted to elucidate the mechanisms of action of N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide and to identify potential molecular targets. Finally, research could be conducted to investigate the potential use of N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide in the treatment of neurodegenerative diseases.
合成法
N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a base to form a benzofuran-5-carboxylic acid intermediate. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which can be reacted with 2-amino-2-methyl-1-propanol to yield N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide.
科学的研究の応用
N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, neurodegenerative diseases, and inflammation. In particular, N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide has been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide has been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(12-2-1-6-16-12)14-10-3-4-11-9(8-10)5-7-17-11/h3-4,8,12H,1-2,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKVEEQVLPPFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494944.png)
![2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494950.png)
![2,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B7494959.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7494968.png)
![N-[1-(3-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7494975.png)
![1-(3-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one](/img/structure/B7494979.png)
![5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)
![N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
![2-[(2,5-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495005.png)
![N'-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7495012.png)

![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)